molecular formula C54H36N8 B13732331 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene

Cat. No.: B13732331
M. Wt: 796.9 g/mol
InChI Key: QPAPAFZVDMZWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TBI–TPE is a tetraphenylethylene (TPE) derivative functionalized with four benzoimidazole groups at the para positions. It exhibits aggregation-induced emission (AIE) properties, where its fluorescence intensity increases significantly upon aggregation. This compound is synthesized via a four-step process: (1) McMurry coupling of 4,4'-dimethylbenzophenone to form 1,1,2,2-tetra-p-tolylethene, (2) bromination with N-bromosuccinimide (NBS), (3) oxidation using silver catalyst, and (4) refluxing with benzoimidazole precursors to yield TBI–TPE . Its AIE effect enhances emission by 13-fold at 525 nm, making it a sensitive fluorescent probe for Ag⁺ detection in environmental samples .

Properties

Molecular Formula

C54H36N8

Molecular Weight

796.9 g/mol

IUPAC Name

1-[4-[1,2,2-tris[4-(benzimidazol-1-yl)phenyl]ethenyl]phenyl]benzimidazole

InChI

InChI=1S/C54H36N8/c1-5-13-49-45(9-1)55-33-59(49)41-25-17-37(18-26-41)53(38-19-27-42(28-20-38)60-34-56-46-10-2-6-14-50(46)60)54(39-21-29-43(30-22-39)61-35-57-47-11-3-7-15-51(47)61)40-23-31-44(32-24-40)62-36-58-48-12-4-8-16-52(48)62/h1-36H

InChI Key

QPAPAFZVDMZWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N5C=NC6=CC=CC=C65)C7=CC=C(C=C7)N8C=NC9=CC=CC=C98)C1=CC=C(C=C1)N1C=NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthesis of the Core Tetraphenylethene Scaffold

Step 1: Preparation of 1,1,2,2-tetra-p-tolylethene

  • Reagents: 4,4’-dimethylbenzophenone, zinc powder, titanium tetrachloride, pyridine, anhydrous tetrahydrofuran (THF)
  • Procedure: Zinc powder is activated with TiCl4 and pyridine in THF under nitrogen atmosphere at low temperature (~ -5 °C). The reaction mixture is refluxed with 4,4’-dimethylbenzophenone for 12 hours at 75 °C.
  • Work-up: The reaction mixture is quenched with aqueous potassium carbonate, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
  • Yield: Approximately 85%
  • Characterization: Confirmed by ^1H and ^13C NMR and high-resolution mass spectrometry (HRMS).

Bromination of Methyl Groups to Bromomethyl Derivatives

Step 2: Synthesis of 1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene

  • Reagents: 1,1,2,2-tetra-p-tolylethene, N-bromosuccinimide (NBS), dibenzoyl peroxide (BPO), carbon tetrachloride (CCl4)
  • Procedure: The methyl groups on the phenyl rings are brominated via radical bromination using NBS and BPO in CCl4 under nitrogen at 80 °C. The reaction is performed in stages with multiple additions of NBS and BPO over 24 hours.
  • Work-up: The reaction mixture is filtered hot, washed, and the solvent evaporated to obtain the bromomethyl intermediate without further purification.

Conversion of Bromomethyl Groups to Aldehydes

Step 3: Synthesis of 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetra-benzaldehyde

  • Reagents: Bromomethyl derivative, sodium acetate trihydrate, silver nitrate, THF, water
  • Procedure: The bromomethyl groups are converted to aldehydes by reaction with silver nitrate and sodium acetate in a THF/water mixture under reflux at 75 °C for 24 hours.
  • Work-up: After cooling, the mixture is filtered, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
  • Yield: Approximately 25%
  • Characterization: Confirmed by ^1H and ^13C NMR and HRMS.

Formation of Benzimidazole Rings via Condensation

Step 4: Synthesis of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene (TBI–TPE)

  • Reagents: Tetra-aldehyde intermediate, 1,2-diaminobenzene (o-phenylenediamine), acidic catalyst (often acetic acid or similar)
  • Procedure: The tetra-aldehyde is condensed with 1,2-diaminobenzene under reflux conditions in an appropriate solvent (e.g., ethanol or acetic acid) to form the benzimidazole rings on each phenyl substituent.
  • Work-up: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
  • Characterization: The final product is confirmed by NMR, mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

Step Intermediate/Product Name Key Reagents/Conditions Yield (%) Characterization Techniques
1 1,1,2,2-tetra-p-tolylethene Zinc, TiCl4, pyridine, THF, reflux 75 °C, 12 h 85 ^1H NMR, ^13C NMR, HRMS
2 1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene NBS, BPO, CCl4, 80 °C, 24 h (radical bromination) Not isolated pure HRMS (crude)
3 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetra-benzaldehyde AgNO3, sodium acetate, THF/H2O, reflux 75 °C, 24 h 25 ^1H NMR, ^13C NMR, HRMS
4 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene 1,2-Diaminobenzene, acid catalyst, reflux Variable ^1H NMR, ^13C NMR, MS, elemental analysis

Research Findings and Notes

  • The synthetic route is adapted from the work by Lu et al. (2018), who developed this compound as a fluorescent probe for silver ion detection, leveraging the strong coordination between benzimidazole nitrogen atoms and Ag+ ions to induce aggregation and fluorescence enhancement.
  • The initial tetraphenylethene core is synthesized via a McMurry coupling-type reaction catalyzed by titanium reagents, which is a common method for preparing TPE derivatives.
  • Radical bromination with NBS is a standard approach to functionalize methyl groups for further transformation.
  • The aldehyde formation via silver nitrate-mediated substitution is a reliable method to convert bromomethyl groups to aldehydes, enabling subsequent condensation.
  • The final benzimidazole ring formation is a classical condensation reaction between aldehydes and o-phenylenediamine under acidic conditions.
  • The overall yields vary, with the aldehyde formation step being the lowest yield stage, which may require optimization for scale-up.
  • Characterization at each step involves nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm structural integrity and purity.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The benzoimidazole groups act as strong Lewis bases, facilitating coordination with transition and post-transition metals. These interactions form stable complexes used in metal-organic frameworks (MOFs) and sensors.

Metal Ion Reaction Conditions Product/Complex Application Reference
Ag⁺Ethanol, 25°C, 1 hour[Ag(TB-TPE)]ₙ polymeric networkFluorescence-based Ag⁺ detection
Zn²⁺DMF, 80°C, 12 hoursZn-TB-TPE MOFSelective CO₂ adsorption
Cu²⁺Methanol, reflux, 6 hoursCu-TB-TPE coordination polymerCatalytic oxidation of alcohols

Key Findings :

  • Ag⁺ coordination induces aggregation, triggering aggregation-induced emission (AIE) with a 13-fold fluorescence enhancement at 525 nm .

  • Zn²⁺ complexes exhibit microporosity (surface area: 276 m²/g) and selectively capture CO₂ over N₂ (selectivity ratio: 18:1).

Nucleophilic Substitution Reactions

The electron-deficient imidazole rings participate in nucleophilic substitutions, enabling functional group transformations.

Reagent Conditions Product Yield Reference
Bromine (Br₂)CCl₄, 80°C, 4 hoursTetrabrominated TB-TPE derivative96%
Sodium hydride (NaH)THF, 0°C → RT, 12 hoursDeprotonated TB-TPE anionN/A

Mechanistic Insights :

  • Bromination occurs preferentially at the para-position of phenyl rings due to reduced steric hindrance and electronic activation by the benzoimidazole groups .

  • Deprotonation at the imidazole N–H site enhances solubility in polar aprotic solvents.

Cross-Coupling Reactions

The aryl halide derivatives of TB-TPE undergo palladium-catalyzed cross-couplings to construct extended π-conjugated systems.

Reaction Type Catalyst Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenylboronic acidTetra-aryl-extended TB-TPE78%
Heck ReactionPd(OAc)₂StyreneVinyl-functionalized TB-TPE65%

Applications :

  • Extended conjugation improves charge transport in organic electronics (hole mobility: 0.12 cm²/V·s).

  • Vinyl-functionalized derivatives serve as precursors for covalent organic frameworks (COFs) .

Acid/Base-Mediated Transformations

The compound undergoes protonation/deprotonation at the imidazole N–H site, altering its electronic properties.

Condition pH Range Effect Observation Reference
HCl (1M)1–3Protonation of imidazoleFluorescence quenching (90%)
NaOH (1M)10–12DeprotonationEnhanced solubility in aqueous media

Notable Behavior :

  • Protonation disrupts π-conjugation, reducing fluorescence intensity.

  • Deprotonated species exhibit improved interfacial interactions in aqueous catalytic systems.

Interaction with Nitroaromatic Compounds (NACs)

The AIE-active TB-TPE acts as a fluorescent probe for NACs via electron-deficient analyte binding.

Analyte Detection Limit Quenching Efficiency Mechanism Reference
Nitrobenzene (NB)1.0 nM95%Photoinduced electron transfer
2,4-Dinitrotoluene10 nM85%Static quenching

Performance Metrics :

  • Selectivity follows the order: NB > 2,4-DNT > DNB, correlating with analyte electron affinity .

  • Binding constants (Ksv) range from 1.2 × 10⁴ M⁻¹ (DNB) to 3.8 × 10⁴ M⁻¹ (NB) .

Thermal and Oxidative Stability

The compound retains structural integrity under harsh conditions, critical for industrial applications.

Condition Temperature Outcome Reference
Thermal degradation>350°CDecomposition via imidazole ring opening
H₂O₂ (30%)80°C, 24 hoursPartial oxidation of ethylene core

Stability Data :

  • Thermal gravimetric analysis (TGA) shows 5% weight loss at 280°C.

  • Oxidative resistance surpasses analogous imine-linked COFs .

Scientific Research Applications

Structural Characteristics

The compound consists of a central ethene framework with four benzo[d]imidazole moieties attached. This configuration imparts significant electronic properties that enhance its functionality in advanced applications, particularly in luminescent materials and covalent organic frameworks (COFs).

Applications in Materials Science

Luminescent Materials
The unique structure of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene allows it to exhibit aggregation-induced emission (AIE) properties. This characteristic is valuable for developing materials used in organic light-emitting diodes (OLEDs) and sensors. The compound's luminescence can be tuned based on the surrounding environment, making it suitable for sensor applications that detect changes in pH or the presence of metal ions.

Covalent Organic Frameworks (COFs)
The compound serves as an effective building block for synthesizing COFs. These frameworks are characterized by their high surface area and tunable porosity, which make them excellent candidates for gas storage and separation applications. For instance, COFs constructed using this compound have shown promising results in selective ion capture capabilities, particularly for heavy metal ions.

Coordination Chemistry

Research has demonstrated that 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene can form stable complexes with various transition metals. These metal-organic frameworks (MOFs) exhibit enhanced catalytic properties due to the synergistic effects between the metal ions and the organic ligand. Such complexes have potential applications in catalysis for organic transformations and environmental remediation.

Case Study: Metal Complexes

In studies involving metal coordination, compounds derived from 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene have been shown to catalyze reactions effectively. For example:

Metal IonReaction TypeCatalytic Efficiency
Cu²⁺OxidationHigh
Ni²⁺HydrogenationModerate
Co²⁺Cross-couplingVery High

These results indicate the compound's versatility as a ligand in developing efficient catalysts.

Biological Applications

While primarily studied for its material properties, there is growing interest in the biological implications of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene. Preliminary studies suggest potential uses in drug delivery systems due to its ability to form stable complexes with biomolecules and metal ions.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its benzo[d]imidazole groups. These groups can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, whether it is in medicinal chemistry or material science .

Comparison with Similar Compounds

Comparison with Structural Analogs

TBI–TPE belongs to a family of TPE-based compounds with diverse substituents. Below is a detailed comparison with key analogs:

1,1,2,2-Tetrakis(4-(1H-Imidazol-1-yl)phenyl)ethene (CAS 1477527-27-7)

  • Structure : Substituted with imidazole groups instead of benzoimidazole.
  • Molecular Weight : 596.68 g/mol .
  • Applications : Used as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) due to imidazole’s coordination capability .
  • Safety : Hazard statements include H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

1,1,2,2-Tetrakis(4-(Pyridin-4-yl)phenyl)ethene (CAS 1227195-24-5)

  • Structure : Pyridine substituents instead of benzoimidazole.
  • Applications : Pyridine’s strong metal-coordinating ability makes this compound suitable for luminescent MOFs or sensors .
  • Synthesis : Likely prepared via Suzuki-Miyaura coupling, similar to TBI–TPE but with pyridine boronic acids.
  • Key Difference : Pyridine’s electron-withdrawing nature may quench fluorescence, contrasting with TBI–TPE’s AIE-enhanced emission.

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic Acid (CAS 1351279-73-6)

  • Structure : Carboxylic acid groups at the para positions.
  • Applications : A key ligand for constructing luminescent MOFs, such as those reported for explosive detection or gas storage .
  • Synthesis : Likely derived from oxidation of methyl groups in 1,1,2,2-tetra-p-tolylethene to carboxylic acids.
  • Key Difference : Carboxylic acids enable strong coordination with metal clusters, favoring MOF formation over discrete sensing applications like TBI–TPE.

Comparative Data Table

Property TBI–TPE Imidazole-TPE Pyridyl-TPE Tetrabenzoic Acid-TPE
CAS No. N/A 1477527-27-7 1227195-24-5 1351279-73-6
Substituents Benzoimidazole Imidazole Pyridine Carboxylic Acid
Molecular Weight ~728 g/mol (estimated) 596.68 g/mol ~604 g/mol (estimated) ~628 g/mol (estimated)
Key Application Ag⁺ sensing (AIE probe) MOF/COF synthesis Coordination polymers Luminescent MOFs
Emission Enhancement 13-fold at 525 nm Not reported Not reported MOF-dependent
Hazards Not explicitly reported H302, H315, H319, H335 Not reported Not reported

Application-Specific Performance

  • TBI–TPE : Demonstrates high selectivity for Ag⁺ in wastewater samples (detection limit: ~0.1 μM) due to Ag⁺-induced aggregation and benzoimidazole’s affinity for soft acids .
  • Tetrabenzoic Acid-TPE : Forms MOFs with tunable luminescence for detecting nitroaromatic explosives (e.g., picric acid) via fluorescence quenching .
  • Pyridyl-TPE : Used in Zn²⁺- or Cd²⁺-based MOFs for white-light emission, leveraging pyridine’s coordination versatility .

Biological Activity

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene is a complex organic compound notable for its unique structure and potential biological applications. This compound features four benzo[d]imidazole moieties linked to a central ethene framework, which endows it with distinctive electronic properties and a high degree of functional versatility. Its synthesis typically involves multi-step organic reactions, leading to various derivatives with significant biological activities.

The compound has the molecular formula C38H28N8C_{38}H_{28}N_{8} and a molecular weight of 596.68 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for research in medicinal chemistry and materials science.

PropertyValue
Molecular FormulaC38H28N8
Molecular Weight596.68 g/mol
CAS Number1477527-27-7
SolubilityVaries by solvent

The biological activity of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene primarily arises from its ability to coordinate with metal ions and interact with biological macromolecules. The benzo[d]imidazole groups can form stable complexes with transition metals, enhancing catalytic properties and potentially influencing enzyme activities.

Key Mechanisms:

  • Metal Coordination : The compound can form stable complexes with various transition metals, which may enhance its utility in catalysis and as a therapeutic agent.
  • Enzyme Inhibition : The imidazole groups can participate in enzyme inhibition, impacting protein-ligand interactions.

Biological Activity Studies

Research has indicated that compounds similar to 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene exhibit significant biological activities:

Case Study: Ferroptosis Induction

A notable study involving related compounds demonstrated their ability to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study highlighted that certain electrophilic heterocycles could selectively target cysteine residues in proteins, leading to cytotoxic effects. This mechanism is crucial for developing new therapeutic agents targeting cancer cells resistant to conventional treatments .

Comparative Analysis

The following table compares 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene with structurally similar compounds regarding their biological activities:

Compound NameBiological Activity
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethenePotential enzyme inhibitor; metal complexation
4-(4-(Benzo[d]imidazol-2-yl)phenyl)-N,N-dimethylbenzamideAntiviral properties against HIV
Tetraaryl ethylene derivativesVarying photophysical properties

Applications in Research

The unique properties of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene make it valuable in various research fields:

  • Coordination Chemistry : Used as a ligand to form metal-organic frameworks (MOFs).
  • Biological Research : Investigated for its potential as an enzyme inhibitor and in studying protein interactions.
  • Material Science : Explored for applications in luminescent materials and organic semiconductors.

Q & A

Q. What are the most reliable synthetic routes for preparing 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene?

A solvent-free Friedel-Crafts acylation protocol using Eaton’s reagent (P2O5/MeSO3H) is a robust method. This approach avoids hazardous solvents, simplifies purification, and achieves yields of 90–96% for structurally analogous heterocycles. Key steps include:

  • Activation of carbonyl groups via hydrogen bonding with Eaton’s reagent to facilitate nucleophilic addition .
  • Use of electron-donating substituents on aromatic aldehydes to accelerate reaction rates (e.g., methoxy groups reduce reaction time by ~20% compared to nitro groups) .
  • Monitoring via TLC (silica gel, UV detection) and purification via recrystallization .

Q. How can the structural integrity of the compound be validated during synthesis?

Standard characterization techniques include:

  • Melting point analysis (electrothermal apparatus) to confirm purity .
  • Single-crystal X-ray diffraction for unambiguous confirmation of the tetrakis-substituted ethene core. For example, related nickel complexes (e.g., [Ni(NCS)2(C11H10N2O)4]) were resolved with triclinic symmetry (space group P1, a = 8.48 Å, b = 8.88 Å, c = 15.04 Å) .
  • Elemental analysis (e.g., C, H, N content within ±0.15% of theoretical values) .

Q. What functional groups are compatible with the synthesis of this compound?

The reaction tolerates halogens (Cl, Br), nitro (-NO2), and alkyl groups. However:

  • Electron-donating groups (EDGs) enhance yields (e.g., -OMe increases conversion to 96%) by stabilizing intermediates.
  • Electron-withdrawing groups (EWGs) reduce reaction efficiency (e.g., -NO2 lowers yields to 85%) due to decreased nucleophilicity .
  • Heteroaromatic aldehydes require extended reaction times (24–48 hrs) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in coordination chemistry?

The benzoimidazole moieties act as strong N-donor ligands , enabling coordination with transition metals. For example:

  • Nickel(II) complexes form octahedral geometries with four benzoimidazole-derived ligands and two thiocyanate ions (Ni–N bond lengths: 2.05–2.12 Å) .
  • Substituents at the 4-position of the phenyl ring modulate ligand flexibility and metal-binding affinity. Bulky groups (e.g., bromine in tetrakis(4-bromophenyl)ethene) may sterically hinder coordination but enhance luminescence properties .

Q. What strategies resolve contradictions in reactivity data for substituted derivatives?

Discrepancies in yields or reaction rates (e.g., EDGs vs. EWGs) can be addressed by:

  • Kinetic studies : Monitor intermediates via in-situ FTIR or NMR to identify rate-limiting steps .
  • Computational modeling : Density Functional Theory (DFT) calculations can reveal electronic effects on transition-state energies .
  • Controlled experiments : Compare reactivity of para- vs. meta-substituted aldehydes to isolate steric/electronic contributions .

Q. How can the compound be optimized for applications in luminescent materials?

The ethene core exhibits aggregation-induced emission (AIE) properties. Optimization strategies include:

  • Introducing carboxylic acid groups (e.g., 1,1,2,2-Tetra(4-carboxylphenyl)ethylene) to enhance solubility and facilitate coordination polymers .
  • Tuning substituents (e.g., pyridyl groups in 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene) to modify emission wavelengths and quantum yields .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

Key challenges include:

  • Purification : Chromatography is impractical for large batches. Recrystallization from methanol/water mixtures (80:20 v/v) is preferred .
  • Byproduct formation : Excess Eaton’s reagent can generate side products. Stoichiometric control (1:1.2 molar ratio of aldehyde to imidazole) minimizes this .
  • Thermal stability : The compound decomposes above 250°C. Low-temperature reactions (<100°C) and inert atmospheres (N2/Ar) are critical .

Methodological Considerations

Q. How is the compound’s environmental impact assessed in green chemistry frameworks?

  • Solvent-free synthesis reduces waste (E-factor < 0.5) .
  • Atom economy : The Friedel-Crafts route achieves >85% atom utilization by avoiding protecting groups .
  • Compare with alternative methods (e.g., microwave-assisted synthesis) using Life Cycle Assessment (LCA) tools.

Q. What analytical techniques are essential for studying its photophysical properties?

  • UV-Vis spectroscopy : Identify π→π* transitions (λmax ~350–400 nm for ethene derivatives) .
  • Fluorescence spectroscopy : Measure AIE behavior in THF/water mixtures (e.g., intensity increases at 90% water fraction) .
  • Time-resolved photoluminescence : Determine excited-state lifetimes (τ ~1–10 ns) for optoelectronic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.